

biperiden long-term potentiation effects validation

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Compound Focus: Biperiden

CAS No.: 514-65-8

Cat. No.: S521354

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Experimental Data Summary

| Aspect | Biperiden (Muscarinic M1 Antagonist) | Riociguat (sGC Stimulator) | Scopolamine (Non-selective Muscarinic Antagonist) |
|--------------------------------|---|---|---|
| LTP/LTP-like Plasticity | Reduces LTP-like plasticity in humans (induced by paired associative stimulation) [1]. Disrupts memory consolidation in rats, implicating hippocampal cGMP [2]. | No reversal of biperiden-induced memory impairment. Hypothesized to enhance LTP via cGMP pathway, but not demonstrated in combination with biperiden [2]. | Induces robust deficits in learning and memory tasks [3]. |
| Receptor Specificity | Selective for muscarinic M1 receptors [1] [3]. | Stimulates soluble guanylate cyclase (sGC) [2]. | Nonselective; blocks all muscarinic receptor subtypes (M1-M5) [3]. |
| Behavioral Effects | Relatively selective short-term memory deficits (delay-dependent). Minimal effects on attention or | No cognitive enhancement was found in healthy volunteers, either alone or in | Induces widespread behavioral disruption , including effects on sensorimotor |

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|----------------------------------|--|--|---|
| | motivation at effective memory-impairing doses [3]. | reversing biperiden's effects [2]. | responding, motivation, and attention, in addition to memory [3]. |
| Key Experimental Findings | 2 mg dose in humans impaired episodic memory without being reversed by riociguat [2]. In rats, 3 mg/kg impaired short-term memory without affecting zero-second delay performance [3]. | 0.5 mg and 1.0 mg doses did not reverse the episodic memory impairment caused by a 2 mg dose of biperiden [2]. | In rats, 0.3 mg/kg disrupted attention; 0.1 and 0.3 mg/kg impaired short-term memory, including at zero-second delay [3]. |

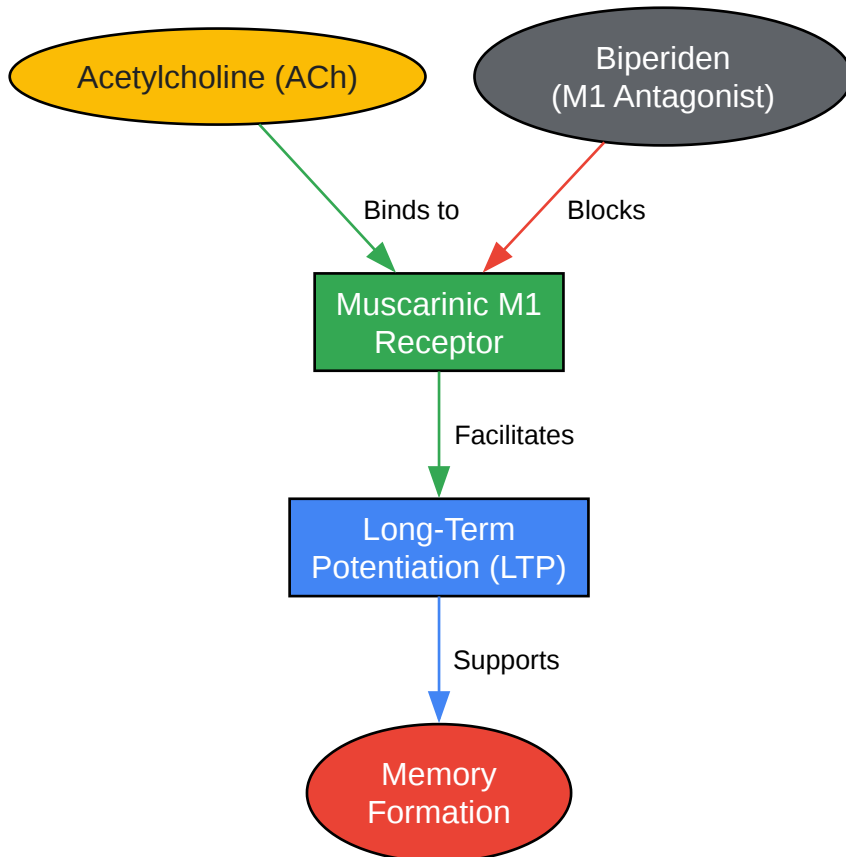
Detailed Experimental Protocols

The key findings are derived from the following human and animal studies:

- **Human Crossover Study (2018) [2]:** This double-blind, placebo-controlled study involved 20 healthy volunteers. In a six-way crossover design, participants received placebo, **biperiden** (2 mg), riociguat (0.5 mg or 1.0 mg), or a combination of **biperiden** and riociguat. A cognitive test battery, including the Verbal Learning Task (VLT) for episodic memory, was administered. The study found that **biperiden** significantly decreased episodic memory performance, and this deficit was **not reversed** by either dose of riociguat.
- **Animal Comparative Study (2011) [3]:** This study directly compared the effects of **biperiden** and scopolamine in rats using a battery of operant tasks. The key test for short-term memory was the **Delayed Non-Matching to Position (DNMTP) task**.
 - **DNMTP Protocol:** Rats were presented with one lever (left or right) as a sample. After a variable delay, both levers were presented, and the rat had to press the lever that was **not** presented during the sample phase to receive a food reward. This tests the rat's ability to remember the sample lever over a short period.
 - **Results: Biperiden** (3 mg/kg) induced a delay-dependent memory impairment, meaning errors increased as the delay got longer, but performance was intact at the zero-second delay. In contrast, scopolamine (0.1 and 0.3 mg/kg) impaired performance even at the zero-second delay, indicating non-mnemonic factors (like attention or motivation) were affected.

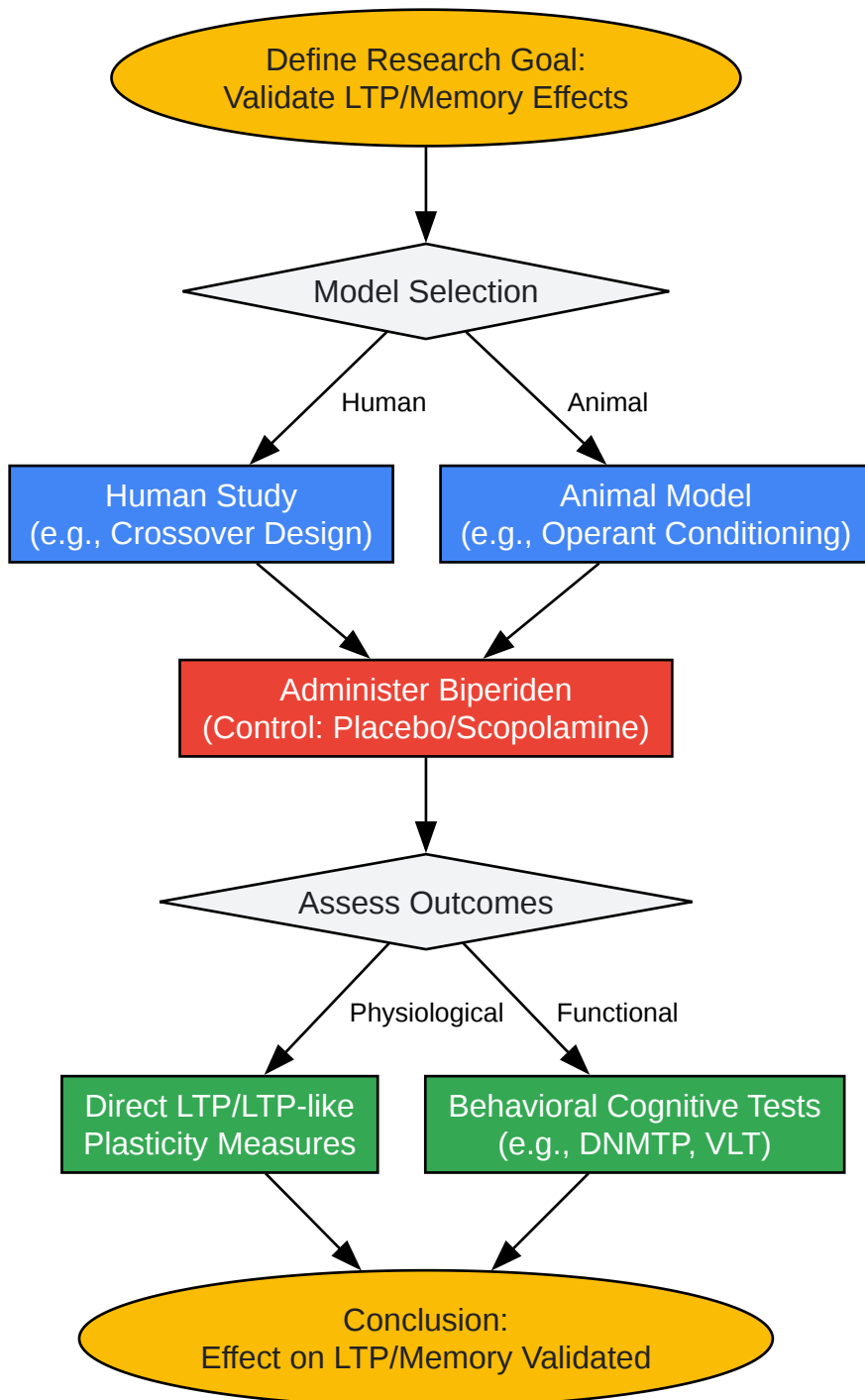
Signaling Pathways & Experimental Workflow

The following diagrams illustrate the cholinergic pathway targeted by **biperiden** and the logical workflow for validating its effects, as informed by the search results.



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*Figure 1: **Biperiden's** Anticholinergic Action on the LTP Pathway. **Biperiden** blocks the M1 receptor, inhibiting its role in facilitating Long-Term Potentiation (LTP), a key cellular process for memory [2] [1] [3].*



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Figure 2: Workflow for Validating **Biperiden's** Effects. This chart outlines the parallel experimental paths in human and animal studies to physiologically and functionally validate **biperiden's** impact on LTP and memory [2] [3].

Interpretation for Research

Based on the available data, here is a comparative analysis for researchers:

- **Biperiden vs. Scopolamine:** For studies aiming to isolate the role of the **M1 receptor** in memory, **biperiden** is a superior pharmacological tool. Its higher selectivity produces more specific memory impairments with fewer confounding side-effects on other cognitive and motivational processes [3].
- **Mechanism Validation:** The failure of riociguat (an sGC stimulator) to reverse **biperiden**-induced impairment [2] suggests that simply elevating cGMP may not be sufficient to overcome a primary cholinergic deficit at the M1 receptor. This highlights the complexity of the signaling pathways involved in memory.

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